

Cyhalothrin-d5: A Technical Guide for Analytical Applications

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Introduction: **Cyhalothrin-d5** is the deuterated analog of cyhalothrin, a synthetic pyrethroid insecticide. The incorporation of five deuterium atoms into the phenoxy group of the molecule makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS). This technique offers high accuracy and precision in the quantitative analysis of cyhalothrin residues in various matrices by correcting for analyte loss during sample preparation and instrumental analysis. This guide provides a comprehensive overview of the technical specifications, analytical methodologies, and quality control workflows for **Cyhalothrin-d5**.

Quantitative Data Summary

The following table summarizes the typical quantitative data found in a Certificate of Analysis for **Cyhalothrin-d5**. These values are representative and may vary between different lots and suppliers.



Parameter	Specification	Method
Chemical Formula	C23H14D5CIF3NO3	Mass Spectrometry
Molecular Weight	454.88 g/mol	Mass Spectrometry
Purity	≥98.0%	HPLC
Isotopic Enrichment	≥98% Deuterium	Mass Spectrometry
Appearance	Off-white to light yellow solid	Visual Inspection
Solubility	Soluble in DMSO	Solvent Miscibility Test
Storage Condition	2-8°C, protect from light	Stability Studies

Experimental Protocols

The accurate quantification of cyhalothrin in various samples using **Cyhalothrin-d5** as an internal standard typically involves sample preparation followed by chromatographic separation and mass spectrometric detection.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and environmental matrices.

a. Extraction:

- Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
- Add a known amount of Cyhalothrin-d5 internal standard solution.
- Add 10 mL of acetonitrile.
- Shake vigorously for 1 minute.
- Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to induce phase separation.



- Shake vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.
- b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and anhydrous MgSO₄ to remove residual water).
- Vortex for 30 seconds.
- Centrifuge at a high rcf for 5 minutes.
- The resulting supernatant is ready for analysis.

Analytical Methodology: Isotope Dilution by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of cyhalothrin.

- Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm particle size).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μL.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).



- Monitoring Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions (example):
 - Cyhalothrin: Precursor ion (e.g., m/z 450.1) → Product ion (e.g., m/z 208.1).
 - Cyhalothrin-d5: Precursor ion (e.g., m/z 455.1) → Product ion (e.g., m/z 213.1).
- Data Analysis: The concentration of cyhalothrin is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

**3. Analytical Methodology: Is

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